REACTION_CXSMILES
|
[S:1]([CH2:5][CH2:6][OH:7])([O-:4])(=[O:3])=[O:2].[Na+].[C:9]12([C:19](O)=[O:20])[CH2:18][CH:13]3[CH2:14][CH:15]([CH2:17][CH:11]([CH2:12]3)[CH2:10]1)[CH2:16]2.FC(F)(F)C(OC(=O)C(F)(F)F)=O.[Cl-].[C:36]1([S+:42]([C:49]2[CH:54]=[CH:53][CH:52]=[CH:51][CH:50]=2)[C:43]2[CH:48]=[CH:47][CH:46]=[CH:45][CH:44]=2)[CH:41]=[CH:40][CH:39]=[CH:38][CH:37]=1.C(=O)(O)[O-].[Na+]>FC(F)(F)C(O)=O.C(Cl)Cl.O>[C:9]12([C:19]([O:7][CH2:6][CH2:5][S:1]([O-:4])(=[O:3])=[O:2])=[O:20])[CH2:16][CH:15]3[CH2:14][CH:13]([CH2:12][CH:11]([CH2:17]3)[CH2:10]1)[CH2:18]2.[C:49]1([S+:42]([C:36]2[CH:37]=[CH:38][CH:39]=[CH:40][CH:41]=2)[C:43]2[CH:48]=[CH:47][CH:46]=[CH:45][CH:44]=2)[CH:50]=[CH:51][CH:52]=[CH:53][CH:54]=1 |f:0.1,4.5,6.7,11.12|
|
Name
|
|
Quantity
|
32 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)OC(C(F)(F)F)=O)(F)F
|
Name
|
aqueous solution
|
Quantity
|
430 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].C1(=CC=CC=C1)[S+](C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
800 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
sodium isethionate
|
Quantity
|
14.8 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])CCO.[Na+]
|
Name
|
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
C12(CC3CC(CC(C1)C3)C2)C(=O)O
|
Name
|
|
Quantity
|
125 g
|
Type
|
solvent
|
Smiles
|
FC(C(=O)O)(F)F
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
by stirring for 2 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
STIRRING
|
Details
|
by stirring for 1 hour at room temperature
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
At the end of stirring
|
Type
|
WASH
|
Details
|
The organic layer was washed with water
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuum
|
Type
|
ADDITION
|
Details
|
Methyl isobutyl ketone was added to the concentrate, which
|
Type
|
CONCENTRATION
|
Details
|
was concentrated in vacuum again
|
Type
|
DISTILLATION
|
Details
|
while distilling off the residual water
|
Type
|
ADDITION
|
Details
|
Diisopropyl ether was added to the residue for recrystallization
|
Type
|
CUSTOM
|
Details
|
The crystals were collected
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C12(CC3CC(CC(C1)C3)C2)C(=O)OCCS(=O)(=O)[O-].C2(=CC=CC=C2)[S+](C2=CC=CC=C2)C2=CC=CC=C2
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 62% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |